molecular formula C16H16N2O3S B5554542 N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide

N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide

Cat. No. B5554542
M. Wt: 316.4 g/mol
InChI Key: FZINHQYUTPXORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide, also known as AMMB, is a chemical compound used in scientific research. It is a small molecule inhibitor of the protein known as cathepsin B, which is involved in a variety of biological processes such as protein degradation, antigen presentation, and tumor invasion.

Scientific Research Applications

Polymerization Processes

Research by Mori, Sutoh, and Endo (2005) has demonstrated the controlled radical polymerization of a monosubstituted acrylamide having an amino acid moiety, showcasing the precision achievable in polymer synthesis. This process, utilizing reversible addition−fragmentation chain transfer (RAFT) polymerization, allows for the creation of polymers with controlled molecular weight and low polydispersity, essential for applications in materials science and engineering (Mori, Sutoh, & Endo, 2005).

Anticancer Drug Development

Zhou et al. (2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase (HDAC) inhibitor with potent anticancer activity. This compound selectively inhibits specific HDACs, offering a promising route for cancer therapy by modifying gene expression to halt cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Antimicrobial Properties

Limban et al. (2011) explored the synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas, revealing their activity against a range of bacterial and fungal strains. This research highlights the potential of structurally related compounds for developing new antimicrobial agents, particularly those with modifications on the phenyl group attached to the thiourea nitrogen, which significantly influences their antimicrobial efficacy (Limban et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzamides are used as antipsychotic drugs, where they work by blocking certain dopamine receptors in the brain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-(2-carbamoylphenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-21-14-9-10(22-2)7-8-12(14)16(20)18-13-6-4-3-5-11(13)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZINHQYUTPXORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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